Cas no 2207-58-1 (2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-)

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- structure
2207-58-1 structure
Product Name:2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-
CAS No:2207-58-1
Molecular Formula:C7H6O4
Molecular Weight:154.12014
CID:1406436
PubChem ID:12257282

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- Properties

Names and Identifiers

    • 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-
    • 2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • 2207-58-1
    • PQB8A05Y4F
    • MLS004491873
    • UNII-PQB8A05Y4F
    • SCHEMBL5154804
    • 2,5-dihydroxy-6-methyl-[1,4]benzoquinone
    • FT-0749426
    • p-Benzoquinone, 2,5-dihydroxy-3-methyl-
    • AKOS006373845
    • 2,5-dihydroxy-3-methyl-1,4-benzoquinone
    • DTXSID40482725
    • SMR003288819
    • Q27286708
    • DA-43201
    • InChIKey: VTARWSSIBFRCMF-UHFFFAOYSA-N
    • Inchi: InChI=1S/C7H6O4/c1-3-6(10)4(8)2-5(9)7(3)11/h2,8,11H,1H3
    • SMILES: CC1=C(C(=O)C=C(C1=O)O)O

Computed Properties

  • Exact Mass: 154.02658
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 154.02660867g/mol
  • Heavy Atom Count: 11
  • Complexity: 296
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.1
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 74.6

2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- Related Literature

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